2-Chlorobenzenesulfonyl chloride
Overview
Description
2-Chlorobenzenesulfonyl chloride: is an organic compound with the molecular formula C6H4Cl2O2S and a molecular weight of 211.066 g/mol . It is a derivative of benzenesulfonyl chloride, where a chlorine atom is substituted at the second position of the benzene ring. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds .
Scientific Research Applications
2-Chlorobenzenesulfonyl chloride is widely used in scientific research and various industries:
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorobenzenesulfonyl chloride can be synthesized through several methods:
Chlorosulfonation of Chlorobenzene: This method involves the reaction of chlorobenzene with chlorosulfonic acid, resulting in the formation of this compound.
Reaction with Sulfuryl Chloride: Another method involves the reaction of chlorobenzene with sulfuryl chloride in the presence of a catalyst.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the chlorosulfonation of chlorobenzene due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: It reacts with water to form 2-chlorobenzenesulfonic acid.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form sulfonamides.
Alcohols: Reacts under basic conditions to form sulfonate esters.
Thiols: Reacts under mild conditions to form sulfonothioates.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Mechanism of Action
The mechanism of action of 2-chlorobenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophilic sites on biomolecules or other chemical species, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives .
Comparison with Similar Compounds
Benzenesulfonyl chloride: Lacks the chlorine substituent at the second position.
4-Chlorobenzenesulfonyl chloride: Has the chlorine substituent at the fourth position instead of the second.
2,4-Dichlorobenzenesulfonyl chloride: Contains two chlorine substituents at the second and fourth positions.
Uniqueness: 2-Chlorobenzenesulfonyl chloride is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and the types of derivatives it forms compared to other benzenesulfonyl chlorides .
Properties
IUPAC Name |
2-chlorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVZDSQHLDGKGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074731 | |
Record name | Benzenesulfonyl chloride, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2905-23-9 | |
Record name | 2-Chlorobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2905-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chlorobenzenesulfonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2905-23-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151229 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonyl chloride, 2-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonyl chloride, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorobenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.917 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Chlorobenzenesulfonyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ACM79Y5D8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 2-Chlorobenzenesulfonyl chloride and how has it been studied?
A1: this compound has been investigated using electron diffraction and quantum-chemical calculations. [] While the specific molecular formula and weight aren't mentioned in the abstracts, these can be deduced from the chemical name and standard atomic weights. The electron diffraction study likely provided insights into the spatial arrangement of atoms within the molecule. []
Q2: Are there any resources available for researchers interested in exploring the applications of this compound further?
A2: While the provided abstracts do not delve into specific applications, research infrastructure and resources for exploring this compound further would include databases like PubChem and ChemSpider for general information. Reaxys and SciFinder could offer more in-depth literature searches on its reactions and uses. [, ] For practical laboratory work, chemical suppliers like Sigma-Aldrich or Alfa Aesar would be the starting point for obtaining the compound.
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